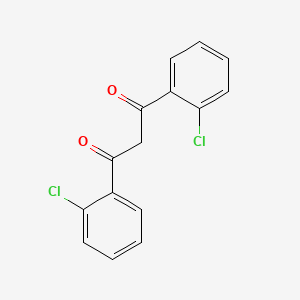

1,3-Bis(2-chlorophenyl)propane-1,3-dione

Description

1,3-Bis(2-chlorophenyl)propane-1,3-dione (CAS: 942359-32-2) is a chlorinated diketone compound with the molecular formula C₁₅H₁₀Cl₂O₂ and a molecular weight of 293.14 g/mol . Its structure features two 2-chlorophenyl groups attached to a central propane-1,3-dione backbone. This compound is primarily utilized in coordination chemistry as a ligand due to its β-diketone functionality, which enables chelation with metal ions. Storage recommendations specify maintaining the compound under an inert atmosphere at 2–8°C .

Propriétés

IUPAC Name |

1,3-bis(2-chlorophenyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O2/c16-12-7-3-1-5-10(12)14(18)9-15(19)11-6-2-4-8-13(11)17/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYQUUADLMHXNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Bis(2-chlorophenyl)propane-1,3-dione can be synthesized through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation followed by dehydration to form the desired product .

Industrial Production Methods

Industrial production of 1,3-Bis(2-chlorophenyl)propane-1,3-dione typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Bis(2-chlorophenyl)propane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Applications De Recherche Scientifique

Chemistry

- Building Block for Organic Synthesis : This compound serves as an important intermediate in organic synthesis, facilitating the development of more complex molecules.

- Luminescent Properties : Its luminescent characteristics make it valuable in studies involving photochemical reactions and materials science.

Biology

-

Anti-inflammatory Activity : Research indicates that 1,3-bis(2-chlorophenyl)propane-1,3-dione exhibits significant anti-inflammatory effects. It has been studied for its potential to inhibit inflammatory pathways in various biological systems.

- Case Study : In a study on DSS-induced colitis in mice, the compound demonstrated a reduction in disease activity index, indicating its potential therapeutic role in inflammatory bowel diseases .

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes associated with oxidative stress and inflammation. This property is crucial for developing treatments for diseases characterized by excessive inflammation.

Medicine

- Therapeutic Potential : Ongoing research explores the use of this compound in treating various inflammatory conditions. Its ability to modulate immune responses positions it as a candidate for pharmaceutical development.

The biological activities of 1,3-bis(2-chlorophenyl)propane-1,3-dione include:

- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects against certain pathogens.

- Anticancer Potential : Investigations into its anticancer properties are ongoing, focusing on its ability to inhibit tumor cell proliferation.

Mécanisme D'action

The mechanism of action of 1,3-Bis(2-chlorophenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare 1,3-Bis(2-chlorophenyl)propane-1,3-dione with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Properties of 1,3-Bis(2-chlorophenyl)propane-1,3-dione and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications/Notes |

|---|---|---|---|---|---|

| 1,3-Bis(2-chlorophenyl)propane-1,3-dione | 942359-32-2 | C₁₅H₁₀Cl₂O₂ | 293.14 | 2-Cl on phenyl rings | Ligand for metal coordination |

| 1,3-Bis(4-chlorophenyl)propane-1,3-dione | 18362-49-7 | C₁₅H₁₀Cl₂O₂ | 293.15 | 4-Cl on phenyl rings | Higher thermal stability vs. 2-Cl |

| 1,3-Bis(4-bromophenyl)-2-propanone | 54523-47-6 | C₁₅H₁₂Br₂O | 372.07 | 4-Br on phenyl rings | Intermediate in organic synthesis |

| 1,3-Bis(3-chlorophenyl)propane-1,3-dione | 6297-12-7 | C₁₅H₁₀Cl₂O₂ | 293.14 | 3-Cl on phenyl rings | Limited solubility in polar solvents |

| 1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | 65599-34-0 | C₁₅H₁₁ClO₃ | 274.70 | 4-Cl and 2-OH on phenyl | Enhanced H-bonding capability |

| 1,3-Di(2-pyridyl)-1,3-propanedione | 10198-89-7 | C₁₃H₁₀N₂O₂ | 226.23 | Pyridyl groups | Superior metal-binding affinity |

Structural and Functional Differences

Substituent Position Effects :

- The 2-chlorophenyl substituents in the target compound induce steric hindrance, reducing symmetry compared to the 4-chlorophenyl isomer (CAS 18362-49-7). The para-substituted analogue exhibits higher thermal stability due to reduced steric strain .

- Brominated Analogue (CAS 54523-47-6): Replacing chlorine with bromine increases molecular weight and polarizability, enhancing reactivity in cross-coupling reactions .

Electronic Effects :

- The 3-chlorophenyl isomer (CAS 6297-12-7) displays weaker electron-withdrawing effects compared to the 2- and 4-chloro derivatives, impacting its coordination strength with transition metals .

- Hydroxyl-Substituted Derivative (CAS 65599-34-0): The 2-hydroxyphenyl group introduces hydrogen-bonding capacity, making it suitable for supramolecular chemistry applications .

Ligand Performance :

- Pyridyl-Substituted Dione (CAS 10198-89-7): The nitrogen atoms in pyridyl groups improve metal-binding efficiency, particularly in catalysis and photoluminescent complexes .

Activité Biologique

1,3-Bis(2-chlorophenyl)propane-1,3-dione is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound has garnered attention due to its potential applications as an antimicrobial and anticancer agent, as well as its role in various biochemical pathways.

- Molecular Formula : C15H12Cl2O2

- Molecular Weight : 293.14 g/mol

- Structure : The compound consists of two chlorophenyl groups attached to a propane-1,3-dione backbone, which contributes to its unique chemical reactivity and biological properties.

The biological activity of 1,3-Bis(2-chlorophenyl)propane-1,3-dione primarily involves its interaction with specific molecular targets within biological systems. It acts as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to:

- Enzyme Inhibition : The compound inhibits various enzymes involved in inflammatory responses and other metabolic pathways, potentially leading to reduced disease activity in models of inflammation such as DSS-induced colitis in mice.

- Cell Signaling Modulation : It influences cellular processes by modulating signaling pathways and gene expression, which can affect cell proliferation and apoptosis .

Antimicrobial Activity

Research indicates that 1,3-Bis(2-chlorophenyl)propane-1,3-dione exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 44 nM |

| Bacillus subtilis | 180 nM |

| MRSA (multiple strains) | 11 nM - 44 nM |

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of cell cycle progression . This makes it a candidate for further research in cancer therapeutics.

Case Studies

- DSS-Induced Colitis Model : In a study involving mice with DSS-induced colitis, treatment with 1,3-Bis(2-chlorophenyl)propane-1,3-dione resulted in a significant reduction in the disease activity index. The compound was found to inhibit inflammatory cytokines and reduce histological damage in intestinal tissues.

- Antimicrobial Testing : A series of experiments tested the compound against various Gram-positive bacteria. Results indicated that it displayed potent activity at non-cytotoxic concentrations, outperforming several reference drugs commonly used in clinical settings .

Comparison with Similar Compounds

1,3-Bis(2-chlorophenyl)propane-1,3-dione can be compared with other similar compounds based on their structural variations and biological activities:

| Compound | Structure Variation | Biological Activity |

|---|---|---|

| 2-Bromo-1,3-bis(2-chlorophenyl)propane-1,3-dione | Bromine substitution at position 2 | Altered antimicrobial potency |

| 1,3-Bis(4-chlorophenyl)propane-1,3-dione | Different chlorophenyl substitution | Enhanced anti-inflammatory effects |

These comparisons highlight the importance of structural modifications in determining the biological efficacy of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.